2-Bromo-6-phenylpyridin-3-amine
Overview
Description
2-Bromo-6-phenylpyridin-3-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a bromine atom and a phenyl group attached to a pyridine ring. The molecular formula of this compound is C11H9BrN2, and it has a molecular weight of 249.11 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-phenylpyridin-3-amine typically involves palladium-catalyzed Suzuki cross-coupling reactions. One common method is the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a suitable solvent like ethanol or water. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C, and the reaction time can vary from a few hours to overnight .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-phenylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with arylboronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as K2CO3 or NaOH, used to facilitate substitution reactions.
Solvents: Ethanol, water, or other polar solvents are commonly used.
Major Products Formed
Aryl-Substituted Pyridines: Formed through Suzuki-Miyaura cross-coupling reactions.
Functionalized Pyridines: Formed through substitution reactions with various nucleophiles.
Properties
IUPAC Name |
2-bromo-6-phenylpyridin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-11-9(13)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUZWTKCIKWJEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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